molecular formula C24H33N3O4 B123750 Ranolazine CAS No. 142387-99-3

Ranolazine

Cat. No. B123750
M. Wt: 427.5 g/mol
InChI Key: XKLMZUWKNUAPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ranolazine is an anti-anginal medication used to treat chronic angina . It is typically used in conjunction with other medications when those are insufficient . It is a derivative of Piperazine .


Synthesis Analysis

Ranolazine is chemically defined as N(6,2dimethylphenyl)-2-(4-2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide . It is a racemic combination . The synthetic process used to prepare ranolazine has demonstrated biological activity .


Molecular Structure Analysis

Ranolazine’s molecular structure resembles that of lidocaine and mexiletine, representatives of class IB antiarrhythmic drugs . It is a piperazine derivative .


Chemical Reactions Analysis

Ranolazine inhibits sodium and potassium ion channel currents . It inhibits the late phase of the inward sodium current in ventricular myocardial cells .


Physical And Chemical Properties Analysis

Ranolazine is N-(2,6-dimethylphenyl)-4(2-hydroxy-3-[2-meth-oxyphenoxy]-propyl)-1-piperazine acetamide dihydrochloride . At clinically therapeutic levels, it inhibits sodium and potassium ion channel currents .

Scientific Research Applications

Electrophysiological Mechanisms in Heart Failure

Ranolazine (RAN) has been shown to convert atrial fibrillation to sinus rhythm in patients with structural heart disease. A study focused on the antiarrhythmic benefit of RAN in chronic heart failure (CHF), revealing insights into its underlying electrophysiological mechanisms (Frommeyer et al., 2012).

Antiarrhythmic Actions in Ventricles and Atria

Ranolazine is recognized for its antiarrhythmic effects in both ventricles and atria. It has shown efficacy in suppressing arrhythmias associated with various cardiac conditions, including acute coronary syndrome and heart failure. The principal mechanism is thought to be through the inhibition of late sodium current (I(Na)) (Antzelevitch et al., 2011).

Myocardial Infarction and Ventricular Function

In experimental models, ranolazine reduced myocardial infarct size, improved left ventricular function, and decreased arrhythmias during ischemia/reperfusion. These findings suggest a potential therapeutic role in managing myocardial infarction (Hale & Kloner, 2014).

Modulation of Sodium Channel in Arrhythmia

Ranolazine's ability to suppress atrial fibrillation in an experimental rabbit heart model was explored. The study highlighted its effects on sodium channel block, interatrial conduction time, and post-repolarization refractoriness, providing further evidence of its role in preventing atrial fibrillation (Milberg et al., 2013).

Broad Antiarrhythmic Properties

Ranolazine's broad antiarrhythmic properties were reviewed, covering its efficacy in various clinical settings such as postoperative atrial fibrillation and ventricular tachycardia. Its safety profile, even in patients with heart failure, was also discussed (Gupta et al., 2015).

Impact on Ventricular Vulnerability

Studies on ranolazine's impact on ventricular vulnerability and defibrillation thresholds in the porcine heart revealed insights into its mechanisms and potential clinical applications (Kumar et al., 2008).

Protection Against Ischemia Reperfusion Injury

Ranolazine's role in reducing Ca2+ overload and oxidative stress, thereby protecting against ischemia-reperfusion injury in isolated hearts, was investigated. The findings support its potential use in managing ischemic conditions (Aldakkak et al., 2011).

Clinical Pharmacokinetics

A comprehensive review of ranolazine's clinical pharmacokinetics provided valuable insights into its absorption, metabolism, and excretion, crucial for understanding its therapeutic applications (Jerling, 2006).

Molecular Basis of Sodium Channel Block

Research exploring the molecular basis of ranolazine's block of LQT-3 mutant sodium channels contributed to understanding its action at the cellular level, with implications for arrhythmia management (Fredj et al., 2006).

Ranolazine in Chronic Stable Angina

Ranolazine's use in chronic stable angina was reviewed, including its effectiveness in increasing exercise capacity and reducing angina episodes without significant hemodynamic effects (Siddiqui & Keam, 2006).

Safety And Hazards

Ranolazine is harmful if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is contraindicated in persons with mild to severe liver disease .

Future Directions

Ranolazine has shown promise in the treatment of certain arrhythmias, including ventricular tachycardia . A small pilot study, the RHYME trial, treated symptomatic HCM patients with ranolazine for 2 months and found improvement in angina and heart failure symptoms .

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLMZUWKNUAPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045196
Record name Ranolazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ranolazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014388
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

<1 mg/ml, Soluble in dichloromethane, methanol; sparingly soluble in tetrahydrofuran, ethanol, acetonitrile, acetone; slightly soluble in ethyl acetate, isopropanol, toluene, ethyl ether; very slightly soluble in water, 1.10e-01 g/L
Record name Ranolazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00243
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ranolazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7924
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ranolazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014388
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Myocardial ischemia exerts effects on adenosine triphosphate flux, leading to a decrease in the energy available for contraction and relaxation of the heart muscle. Electrolyte balance of sodium and potassium is necessary for maintaining normal cardiac contraction and relaxation. Disruption of adequate sodium and potassium electrolyte balance leads to excessively high concentrations of sodium and calcium, which likely interferes with oxygen supply to the heart muscle. This imbalance eventually leads to angina symptoms of chest pain or pressure, nausea, and dizziness, among others. The mechanism of action for ranolazine is not fully understood. At therapeutic concentrations, it can inhibit the cardiac late sodium 205 current (INa), which may affect the electrolyte balance in the myocardium, relieving angina symptoms. The clinical significance this inhibition in the treatment of angina symptoms is not yet confirmed. Ranolazine inhibits sodium and potassium ion channel currents. It has been shown to exert weak activity on L-type calcium channels making it a weak direct vasodilator and exerts minimal direct effects on atrioventricular nodal conduction. Some additional mechanisms have been elucidated. Ranolazine exerts antagonistic activity towards the alpha 1 and beta 1 adrenergic receptors and inhibition of fatty acid oxidation., Ranolazine, a piperazine derivative, is an antianginal agent. Although the exact mechanism of antianginal activity of ranolazine has not been fully elucidated, results of early studies suggested that ranolazine shifted adenosine triphosphate (ATP) production away from fatty acid oxidation (ie, partial inhibition of fatty acid oxidation) in favor of more oxygen-efficient glucose oxidation, especially when free fatty acid concentrations were elevated (eg, during ischemia), leading to reduced oxygen demand and symptoms of ischemia without affecting cardiac work. However, these pharmacologic effects generally were observed at concentrations exceeding therapeutic plasma concentrations in clinical studies., Recent data suggest that ranolazine may exert its antianginal and anti-ischemic effects through concentration-, voltage-, and frequency-dependent inhibition of the late (ie, sustained, persistent) sodium current and other cardiac ion channels and transporters. The late sodium current is created by inactivation of the sodium channel protein. However, angina (ie, ischemia, hypoxia) impairs sodium channel inactivation and increases the amount of sodium in cardiac cells, which facilitates calcium overload via the sodium-calcium exchange pump. Increased intracellular calcium may result in myocyte hyperexcitability and electrical instability, impaired diastolic relaxation, reduced coronary artery perfusion, impaired myocardial oxygen supply, increased oxygen demand, and ventricular dysfunction. Thus, ranolazine may decrease the magnitude of the late sodium current resulting in a net reduction in intracellular sodium concentrations, reversal of calcium overload, restoration of ventricular pump function, and prevention of ischemia-induced arrhythmias. Unlike other antianginal agents, the antianginal effects of ranolazine are not dependent upon reductions in heart rate or blood pressure., The QT prolongation effect of ranolazine on the surface electrocardiogram is the result of inhibition of IKr, which prolongs the ventricular action potential., /The authors/ investigated changes in Na(+) currents (I(Na)) in permanent (or chronic) atrial fibrillation (AF) and the effects of I(Na) inhibition using ranolazine (Ran) on arrhythmias and contractility in human atrial myocardium. Electrical remodeling during AF is typically associated with alterations in Ca(2+) and K(+) currents. It remains unclear whether I(Na) is also altered. Right atrial appendages from patients with AF (n = 23) and in sinus rhythm (SR) (n = 79) were studied. Patch-clamp experiments in isolated atrial myocytes showed significantly reduced peak I(Na) density ( approximately 16%) in AF compared with SR, which was accompanied by a 26% lower expression of Nav1.5 (p < 0.05). In contrast, late I(Na) was significantly increased in myocytes from AF atria by approximately 26%. Ran (10 mumol/L) decreased late I(Na) by approximately 60% (p < 0.05) in myocytes from patients with AF but only by approximately 18% (p < 0.05) in myocytes from SR atria. Proarrhythmic activity was elicited in atrial trabeculae exposed to high [Ca(2+)](o) or isoprenaline, which was significantly reversed by Ran (by 83% and 100%, respectively). Increasing pacing rates from 0.5 to 3.0 Hz led to an increase in diastolic tension that could be significantly decreased by Ran in atria from SR and AF patients. Na(+) channels may contribute to arrhythmias and contractile remodeling in AF. Inhibition of I(Na) with Ran had antiarrhythmic effects and improved diastolic function., For more Mechanism of Action (Complete) data for Ranolazine (11 total), please visit the HSDB record page.
Record name Ranolazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00243
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ranolazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7924
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Ranolazine

Color/Form

White to off-white solid

CAS RN

95635-55-5, 142387-99-3
Record name Ranolazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95635-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ranolazine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095635555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ranolazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00243
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RANOLAZINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759100
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ranolazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (RS)-N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RANOLAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6IEZ5M406
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ranolazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7924
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ranolazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014388
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

120-124
Record name Ranolazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00243
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ranolazine
Reactant of Route 2
Reactant of Route 2
Ranolazine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ranolazine
Reactant of Route 4
Reactant of Route 4
Ranolazine
Reactant of Route 5
Reactant of Route 5
Ranolazine
Reactant of Route 6
Ranolazine

Citations

For This Compound
17,100
Citations
E Rayner‐Hartley, T Sedlak - Journal of the American Heart …, 2016 - Am Heart Assoc
… ranolazine was initially proposed as the main anti‐ischemic mechanism. However, further evaluation using the therapeutic doses of ranolazine … In summary, ranolazine inhibits the late …
Number of citations: 104 www.ahajournals.org
M Jerling - Clinical pharmacokinetics, 2006 - Springer
… Ranolazine is a compound that is approved by the US FDA … The anti-anginal effect of ranolazine does not depend on … After administration of radio-labelled ranolazine, 73% of the …
Number of citations: 185 link.springer.com
C Antzelevitch, A Burashnikov, S Sicouri, L Belardinelli - Heart rhythm, 2011 - Elsevier
… ranolazine has antiarrhythmic effects in both ventricles and atria. In the ventricles, ranolazine … In atria, ranolazine effectively suppresses atrial tachyarrhythmias and atrial fibrillation (AF). …
Number of citations: 247 www.sciencedirect.com
C Antzelevitch, L Belardinelli, AC Zygmunt… - Circulation, 2004 - Am Heart Assoc
Background— Ranolazine is a novel antianginal agent capable of producing antiischemic effects at plasma concentrations of 2 to 6 μmol/L without reducing heart rate or blood pressure…
Number of citations: 792 www.ahajournals.org
BR Chaitman - Circulation, 2006 - Am Heart Assoc
… Ranolazine is a substrate and an inhibitor of P-glycoprotein. Verapamil (≥360 … ranolazine with a 2.3-fold increase in ranolazine plasma levels. The drug label indicates that ranolazine …
Number of citations: 353 www.ahajournals.org
PH Stone, NA Gratsiansky, A Blokhin, IZ Huang… - Journal of the American …, 2006 - jacc.org
Objectives : The purpose of this study was to determine if ranolazine improves angina in stable coronary patients with persisting symptoms despite maximum recommended dose of …
Number of citations: 485 www.jacc.org
DT Nash, SD Nash - The Lancet, 2008 - thelancet.com
… ranolazine. Diltiazem 60 mg three times a day for 7 days reduces the oral clearance … ranolazine and inhibits its metabolism. Simvastatin does not affect ranolazine levels, but ranolazine …
Number of citations: 123 www.thelancet.com
G Hasenfuß, LS Maier - Clinical Research in Cardiology, 2008 - Springer
… In myocytes from dog and guinea pig hearts, ranolazine was shown to … Ranolazine also was shown to prevent H 2 O 2 induced increase in late I Na [25]. Most specifically, ranolazine …
Number of citations: 104 link.springer.com
T Gupta, S Khera, D Kolte, WS Aronow… - International journal of …, 2015 - Elsevier
… Ranolazine has been shown to inhibit a number of ion currents that play a role in the … ) values of ranolazine for the various ion currents. In the ventricles, ranolazine exercises its …
Number of citations: 59 www.sciencedirect.com
CA Salazar, JEB Flores, LEV Espinoza… - Cochrane Database …, 2017 - cochranelibrary.com
… We only compared ranolazine and placebo because there were few data for other comparisons. The evidence was uncertain about the effect of ranolazine 1000 mg given alone twice …
Number of citations: 60 www.cochranelibrary.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.